

TFFH Reagent: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tetramethylfluoroformamidinium hexafluorophosphate*

Cat. No.: B554642

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For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) reagent, a cornerstone in modern synthetic chemistry. This document details its core properties, mechanism of action, and provides explicit experimental protocols for its application in peptide synthesis and beyond.

Core Properties of TFFH

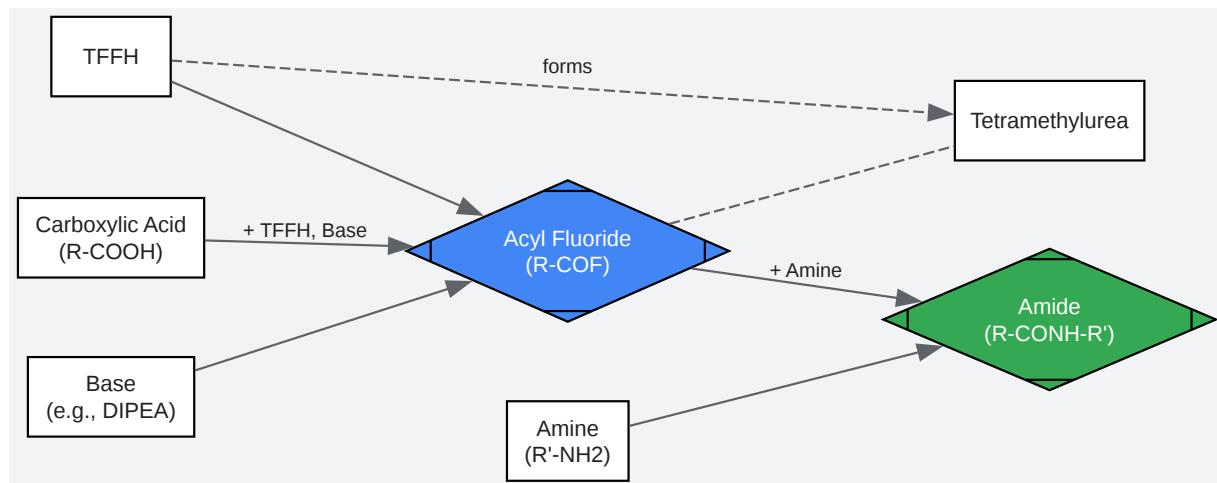
TFFH is a stable, non-hygroscopic crystalline solid, making it a convenient and easy-to-handle reagent in a laboratory setting.^{[1][2]} Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	164298-23-1	[3]
Molecular Formula	C ₅ H ₁₂ F ₇ N ₂ P	[3]
Molecular Weight	264.12 g/mol	[3]
Appearance	White to off-white crystalline solid	[2]
Storage	2-8°C, in a tightly sealed container	[4]

Mechanism of Action: Carboxylic Acid Activation

The primary function of TFFH is to act as a potent activating agent for carboxylic acids, converting them into highly reactive acyl fluorides.^[5] This transformation is critical for facilitating nucleophilic acyl substitution reactions, most notably the formation of amide bonds. The stability of the acyl fluoride intermediate is a key advantage of using TFFH, as it is reported to be less prone to racemization compared to other activated carboxylic acid derivatives like acid chlorides.^{[1][5]}

The activation process is illustrated in the following diagram:



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TFFH-mediated activation of a carboxylic acid and subsequent amide formation.

Experimental Protocols

TFFH is a versatile reagent applicable to both solution-phase and solid-phase synthesis. Below are detailed protocols for its use in peptide coupling and other chemical transformations.

Solution-Phase Peptide Coupling

This protocol outlines the steps for coupling amino acids in solution using TFFH.

Materials:

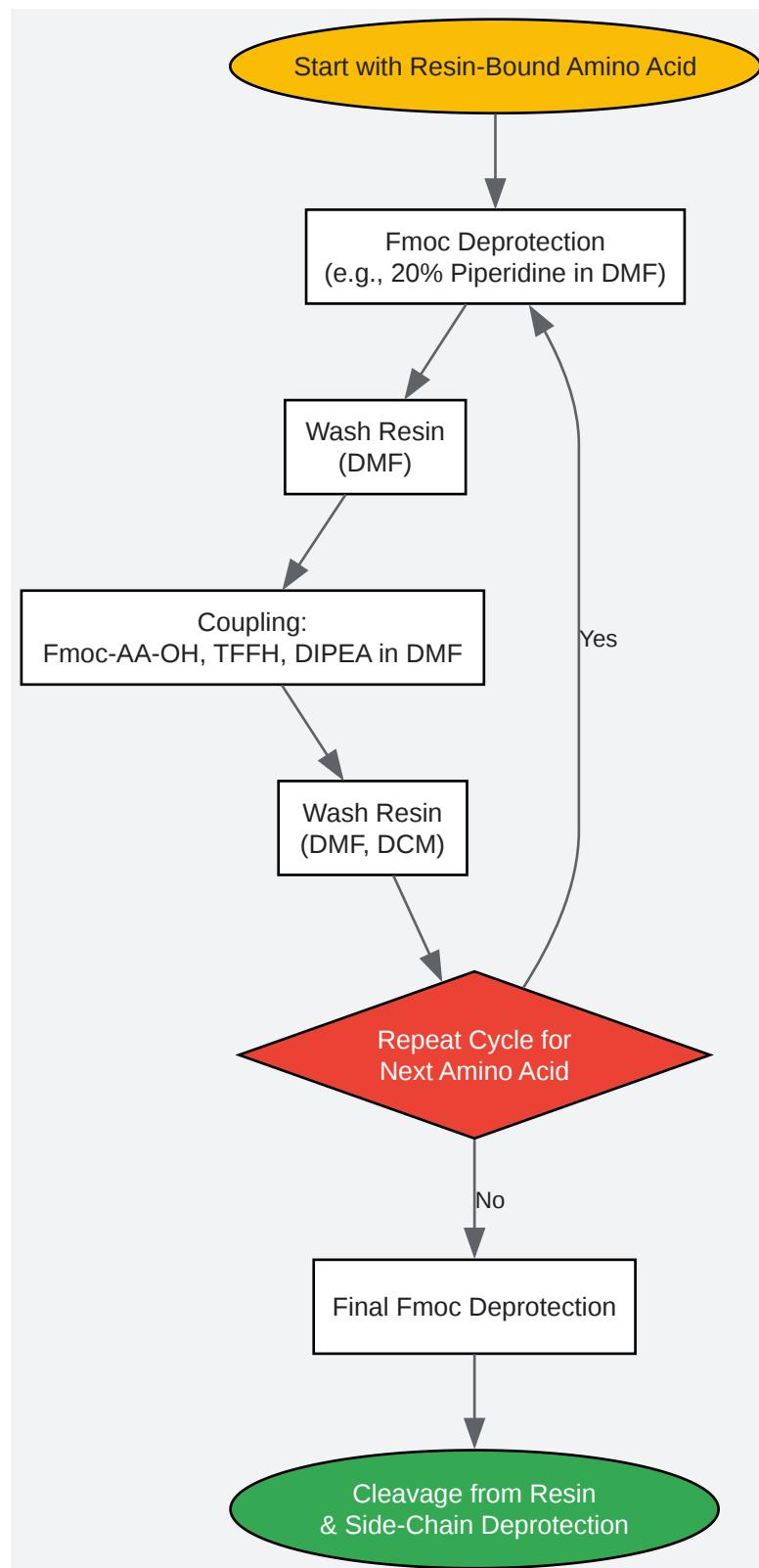
- Fmoc-protected amino acid
- Amine component (e.g., amino acid ester hydrochloride)
- TFFH
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- 5% aqueous Sodium Carbonate (Na_2CO_3) solution
- Saturated aqueous Sodium Chloride (NaCl) solution
- Magnesium Sulfate (MgSO_4), anhydrous

Procedure:

- Amine Preparation: Dissolve the amine component (1.0 eq) in DCM. If it is a hydrochloride salt, add 5% aqueous Na_2CO_3 solution and stir at room temperature to neutralize.
- Activation: In a separate flask, dissolve the Fmoc-protected amino acid (1.0 eq) and TFFH (1.05 eq) in DCM.
- Coupling: Add the TFFH/amino acid solution to the neutralized amine mixture. Stir the reaction for 1-2 hours at room temperature.
- Work-up: Separate the organic layer. Wash sequentially with water and saturated NaCl solution. Dry the organic layer over anhydrous MgSO_4 .
- Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude protected peptide.^[6]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based solid-phase peptide synthesis utilizing TFFH for the coupling step.

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General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed SPPS Coupling Protocol:

- Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
- Washing: Wash the resin thoroughly with DMF and then with DCM to remove residual piperidine.
- Coupling:
 - In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 eq) with TFFH (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-15 minutes.[2]
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Conversion of Carboxylic Acids to Alcohols

TFFH can also be employed for the synthesis of alcohols from carboxylic acids.

Materials:

- Carboxylic acid
- TFFH
- Triethylamine (Et_3N) or DIPEA
- Dichloromethane (CH_2Cl_2), anhydrous

- Sodium borohydride (NaBH_4)
- Methanol

Procedure:

- Activation: Dissolve the carboxylic acid (1.0 eq) and a base (e.g., Et_3N , 2.0 eq) in anhydrous CH_2Cl_2 under a nitrogen atmosphere at 0°C. Add TFFH (1.0 eq) and stir the mixture at 0°C for approximately 1 hour to form the acyl fluoride.[7]
- Reduction: While maintaining the temperature at 0°C, add sodium borohydride (1.5 eq) to the reaction mixture, followed by the dropwise addition of methanol.
- Quenching and Work-up: After the reaction is complete, quench with ice-cold water. Extract the product with CH_2Cl_2 . Dry the organic layer and concentrate under reduced pressure. The crude alcohol can be purified by distillation or column chromatography.[7]

Applications and Advantages

TFFH has demonstrated significant utility in various synthetic applications, offering several advantages over other coupling reagents:

- Peptide Synthesis: It is highly effective for both solution-phase and solid-phase peptide synthesis, particularly for coupling sterically hindered amino acids where other reagents may fail.[1][5]
- Reduced Racemization: The acyl fluoride intermediates generated with TFFH are less prone to racemization, which is critical for the synthesis of chiral molecules like peptides.[5]
- Synthesis of Carboxylic Acid Derivatives: TFFH is a versatile reagent for the synthesis of various carboxylic acid derivatives, including esters, thioesters, anilides, hydrazides, and hydroxamic acids.[1][6]
- Deoxofluorination: TFFH can be used as a mild deoxofluorination reagent to convert alcohols to alkyl fluorides.[8]

Quantitative Data on TFFH Applications

The efficiency of TFFH is demonstrated in the high yields achieved in various synthetic transformations.

Application	Substrates	Yield (%)	Reference
Peptide Coupling	Fmoc-Phe-OH + H-Leu-OtBu	>90	[6]
Amide Synthesis	2-Furoic acid + N-Boc-piperazine	71	[9]
Esterification	Benzoic acid + Benzyl alcohol	95	[6]
Thioesterification	Acetic acid + Benzyl thiol	88	[6]
Alcohol Synthesis	Phenylacetic acid	85	[7]

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